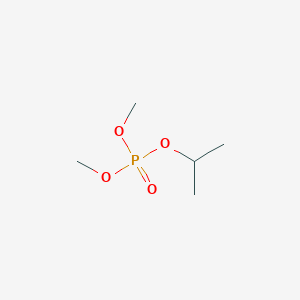
Dimethyl propan-2-yl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl propan-2-yl phosphate is an organophosphorus compound characterized by the presence of a phosphate group bonded to a dimethyl and a propan-2-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dimethyl propan-2-yl phosphate can be synthesized through the reaction of dimethyl phosphorochloridate with isopropanol in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the base acting to neutralize the hydrochloric acid byproduct formed during the reaction.
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of reactants to the desired product while minimizing the formation of byproducts.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl propan-2-yl phosphate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze to form dimethyl phosphate and isopropanol.
Oxidation: It can be oxidized to form corresponding phosphates with higher oxidation states.
Substitution: It can undergo nucleophilic substitution reactions where the phosphate group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous solutions at neutral or slightly acidic pH.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to facilitate the substitution reaction.
Major Products Formed
Hydrolysis: Dimethyl phosphate and isopropanol.
Oxidation: Higher oxidation state phosphates.
Substitution: Various substituted phosphates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Dimethyl propan-2-yl phosphate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: Investigated for its potential as a biochemical probe to study phosphate metabolism and enzyme activity.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of dimethyl propan-2-yl phosphate involves its interaction with molecular targets such as enzymes and receptors. The phosphate group can mimic the natural phosphate groups found in biological molecules, allowing it to bind to and inhibit the activity of certain enzymes. This interaction can disrupt normal biochemical pathways, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethyl methylphosphonate: Similar structure but with a methyl group instead of a propan-2-yl group.
Trimethyl phosphate: Contains three methyl groups bonded to the phosphate group.
Diethyl propan-2-yl phosphate: Similar structure but with ethyl groups instead of methyl groups.
Uniqueness
Dimethyl propan-2-yl phosphate is unique due to its specific combination of dimethyl and propan-2-yl groups, which confer distinct chemical and physical properties. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
58816-56-1 |
|---|---|
Molekularformel |
C5H13O4P |
Molekulargewicht |
168.13 g/mol |
IUPAC-Name |
dimethyl propan-2-yl phosphate |
InChI |
InChI=1S/C5H13O4P/c1-5(2)9-10(6,7-3)8-4/h5H,1-4H3 |
InChI-Schlüssel |
LGHBWYKFMKMPMU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OP(=O)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl chloro(2-{2-[(prop-2-yn-1-yl)sulfanyl]phenyl}hydrazinylidene)acetate](/img/structure/B14601198.png)
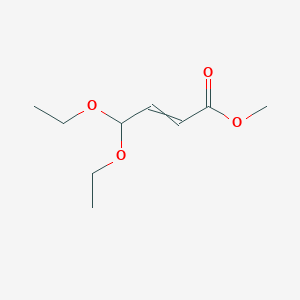
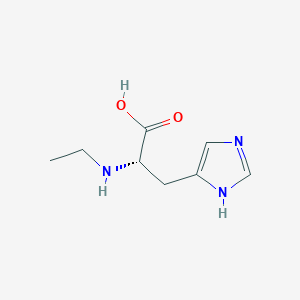

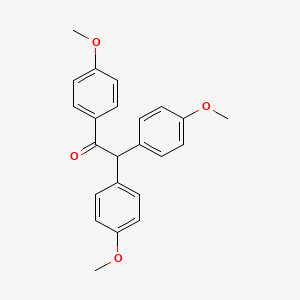

![1,4-Dithiaspiro[4.4]nonane 1-oxide](/img/structure/B14601226.png)

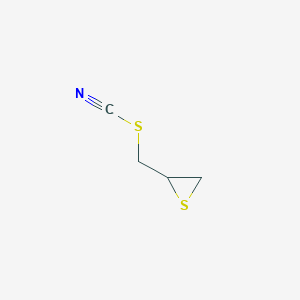
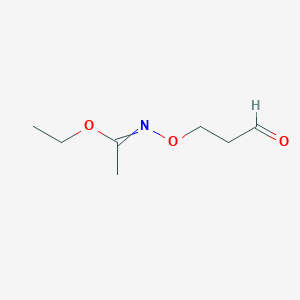
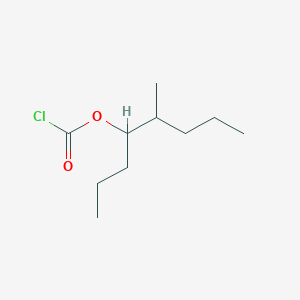
![1,1'-[1,4-Phenylenebis(methylene)]bis(2-ethylaziridine)](/img/structure/B14601267.png)
![2-(Butane-1-sulfinyl)-1-chloro-4-[3-(trifluoromethyl)phenoxy]benzene](/img/structure/B14601271.png)
![1-(3,4-Dichlorophenyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B14601284.png)
